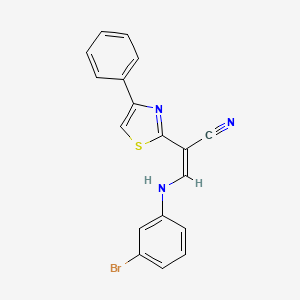

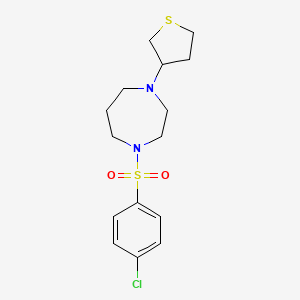

(Z)-3-((3-bromophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions. For example, the synthesis of Z-2-phenyl-3-(4-(pyridin-2-yl)phenyl)acrylonitrile involved condensation between phenylacetonitrile and 4-(pyridin-2-yl)benzaldehyde (Percino et al., 2014). Another relevant example includes the Knoevenagel condensation to obtain Z and E isomers of 3-[4-(dimethylamino)phenyl]-2-(2,4,6-tribromophenyl)acrylonitrile (Tammisetti et al., 2018).

Molecular Structure Analysis

Molecular structure and packing significantly influence the properties of these compounds. The crystal structures of various isomers indicate the importance of intermolecular interactions in defining stability and properties. For instance, the (Z)-(1) isomer of a similar compound showed strong intermolecular Br...N interactions, affecting its solid-state arrangement and stability (Tammisetti et al., 2018).

Chemical Reactions and Properties

Chemical reactions of related acrylonitriles depend significantly on their molecular structure. The reactivity can be manipulated through various substitutions on the acrylonitrile moiety, affecting the outcome of reactions such as the Knoevenagel condensation or Wittig reactions, leading to diverse derivatives with potentially unique properties (Abdou et al., 1998).

Physical Properties Analysis

The physical properties, such as optical properties and phase behavior, vary with the molecular structure and substitution pattern. For example, derivatives of similar compounds have shown unique optical properties, affected by their molecular conformation and packing in the solid state (Percino et al., 2014).

Aplicaciones Científicas De Investigación

Photoluminescence Characteristics

The molecule has been utilized in the study of photoluminescence characteristics. Novel derivatives were synthesized, and their structures characterized using various techniques. The derivatives exhibited green fluorescence and good thermal stability, suggesting potential applications in materials science (Xu, Yu, & Yu, 2012).

Nonlinear Optical Limiting

Thiophene dyes incorporating the molecular structure have been synthesized for use in optoelectronic devices. These compounds exhibit nonlinear absorption and optical limiting behavior, which are valuable for protecting human eyes and optical sensors, and for stabilizing light sources in optical communications (Anandan, Manoharan, Narendran, Girisun, & Asiri, 2018).

Crystal Structure and Molecular Packing

The molecule’s derivatives have been synthesized and studied for their molecular packing and intermolecular interactions. These studies are crucial in materials science and crystal engineering for understanding and manipulating the solid-state properties of materials (Percino et al., 2014).

Propiedades

IUPAC Name |

(Z)-3-(3-bromoanilino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12BrN3S/c19-15-7-4-8-16(9-15)21-11-14(10-20)18-22-17(12-23-18)13-5-2-1-3-6-13/h1-9,11-12,21H/b14-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVXNHYLLTKDCCL-KAMYIIQDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=CC=C3)Br)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC(=CC=C3)Br)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12BrN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-3-((3-bromophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

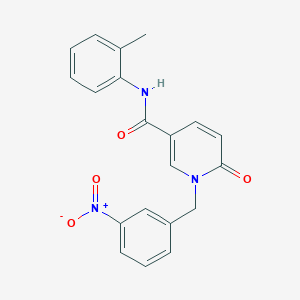

![3,4-diethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2486194.png)

![1-[3-[(2-Methylphenyl)methyl]azetidin-1-yl]prop-2-en-1-one](/img/structure/B2486198.png)

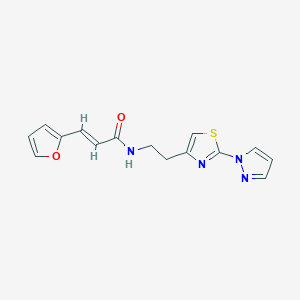

![1-(3-chloro-4-fluorophenyl)-5-(4-ethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2486209.png)

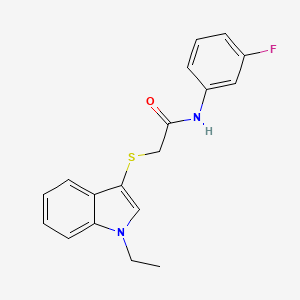

![N-[3-(2,2-Dimethylpropyl)-1,2-oxazol-5-yl]prop-2-enamide](/img/structure/B2486211.png)

![(E)-N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]-2-phenylethenesulfonamide](/img/structure/B2486214.png)

![5-[(3Ar,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-3-methyl-1,2,4-oxadiazole;hydrochloride](/img/structure/B2486216.png)